molecular formula C10H19NO4 B2658965 tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate CAS No. 148214-86-2

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Cat. No. B2658965
M. Wt: 217.265
InChI Key: XAJCELXHUNUFBB-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound123. It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate”. However, there are related compounds such as “(3R,4R)-4-TERT-BUTYL-3-HYDROXYCYCLOHEXANONE” provided by Sigma-Aldrich for research purposes1.



Molecular Structure Analysis

The molecular structure of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” is not readily available. However, similar compounds like “(3R,4R)-4-TERT-BUTYL-3-HYDROXYCYCLOHEXANONE” have a Linear Formula of C10H18O21.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate”. However, the tert-butyl group is known to exhibit a unique reactivity pattern in chemical transformations4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” are not readily available. However, similar compounds like “tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate” have a Molecular Formula of C10H20N2O3 and an Average mass of 216.277 Da6.


Scientific Research Applications

Synthesis and Biochemical Applications

  • Synthesis of Biotin Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin, is synthesized from L-cystine. Biotin plays a crucial role in the metabolic cycle, particularly in catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Chemical Synthesis and Derivatives

  • Chiral Auxiliary and Dipeptide Synthesis : Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a chiral auxiliary in various chemical syntheses, including dipeptide synthesis. It aids in preparing enantiomerically pure compounds, important in the development of pharmaceuticals (Studer, Hintermann & Seebach, 1995).

Analytical Chemistry

  • Capillary Gas Chromatography : The tert-butyldimethylsilyl derivatives of this compound are used in capillary gas chromatography for the quantitative determination of catecholamine metabolites and serotonin metabolites in urine. This is significant for diagnosing and monitoring patients with functional tumors and metabolic disorders (Muskiet et al., 1981).

Material Science and Molecular Structure

  • Synthesis and Characterization of Schiff Base Compounds : The compound is involved in the synthesis of Schiff base compounds, characterized using various spectroscopic methods and X-ray crystallography. This is important in material science for understanding the molecular structure and properties of novel compounds (Çolak et al., 2021).

Organic Chemistry and Reactions

  • Photooxidation Studies : The compound undergoes photooxidation, leading to the formation of bipyrrolic oxidative coupling products. This reaction mechanism is significant in the study of organic chemistry and synthesis pathways (Wasserman et al., 1996).

Enzyme-Catalyzed Kinetic Resolution

  • Asymmetric Synthesis Applications : The compound has been used in enzyme-catalyzed kinetic resolution processes. This method is crucial for the asymmetric synthesis of pharmaceutical compounds and in understanding enzyme behavior (Faigl et al., 2013).

Safety And Hazards

The safety and hazards of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” are not readily available. However, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation78.


Future Directions

The future directions of “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate” are not readily available. However, similar compounds are being used in the synthesis of drugs, indicating potential applications in pharmaceutical research59.


Please note that this information is based on the available resources and there might be more recent studies or data related to “tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate”.


properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-5-7(12)8(6-11)14-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJCELXHUNUFBB-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

CAS RN

148214-86-2, 1864003-19-9
Record name rac-tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name t-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.